ethyl {[7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate
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Overview
Description
Ethyl {[7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate is a complex organic compound with the molecular formula C17H17ClN4O4S and a molecular weight of 408.866 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This involves the cyclization of appropriate precursors under controlled conditions to form the purine ring.
Introduction of the chlorobenzyl group: This step involves the alkylation of the purine core with 4-chlorobenzyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the chlorobenzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl {[7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl {[7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl {[7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate can be compared with other similar compounds, such as:
- Ethyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate
- Ethyl {[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate
These compounds share similar structural features but differ in the position and nature of substituents, which can influence their chemical and biological properties
Properties
Molecular Formula |
C17H17ClN4O4S |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
ethyl 2-[7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate |
InChI |
InChI=1S/C17H17ClN4O4S/c1-3-26-12(23)9-27-17-19-14-13(15(24)20-16(25)21(14)2)22(17)8-10-4-6-11(18)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,20,24,25) |
InChI Key |
ISUGUAZEVGSMHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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